molecular formula C11H15BrClN B8089254 N-[(1S)-1-(3-Bromophenyl)ethyl]cyclopropanamine hydrochloride

N-[(1S)-1-(3-Bromophenyl)ethyl]cyclopropanamine hydrochloride

Cat. No.: B8089254
M. Wt: 276.60 g/mol
InChI Key: DJOGEMWKQVOSMS-QRPNPIFTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(1S)-1-(3-Bromophenyl)ethyl]cyclopropanamine hydrochloride is a chemical compound with the molecular formula C11H14BrN·HCl. It is a solid substance at ambient temperature and is known for its applications in various scientific research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1S)-1-(3-Bromophenyl)ethyl]cyclopropanamine hydrochloride typically involves the reaction of (1S)-1-(3-bromophenyl)ethylamine with cyclopropanecarboxylic acid under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and drying to obtain the final product in its solid form .

Chemical Reactions Analysis

Types of Reactions

N-[(1S)-1-(3-Bromophenyl)ethyl]cyclopropanamine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

N-[(1S)-1-(3-Bromophenyl)ethyl]cyclopropanamine hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[(1S)-1-(3-Bromophenyl)ethyl]cyclopropanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[(1S)-1-(3-Bromophenyl)ethyl]cyclopropanamine hydrochloride include:

Uniqueness

What sets this compound apart from its similar compounds is its specific structural configuration, which may result in unique interactions and effects in various applications. This uniqueness can be attributed to the position of the bromine atom on the phenyl ring, which influences the compound’s reactivity and binding properties .

Properties

IUPAC Name

N-[(1S)-1-(3-bromophenyl)ethyl]cyclopropanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrN.ClH/c1-8(13-11-5-6-11)9-3-2-4-10(12)7-9;/h2-4,7-8,11,13H,5-6H2,1H3;1H/t8-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJOGEMWKQVOSMS-QRPNPIFTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)Br)NC2CC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC(=CC=C1)Br)NC2CC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.